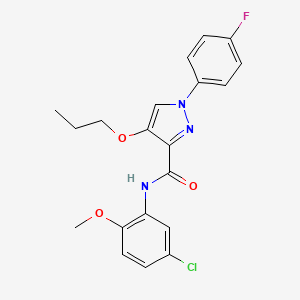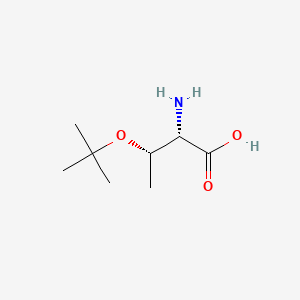
(2S,4S,5S)-1-tert-Butyl 2-methyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S,5S)-1-tert-Butyl 2-methyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its tert-butyl group, hydroxyl group, and two carboxylate groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5S)-1-tert-Butyl 2-methyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation of a precursor compound.
Carboxylation: The carboxylate groups can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S,5S)-1-tert-Butyl 2-methyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Esterification: The carboxylate groups can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Esterification: Esterification reactions typically use alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation of the hydroxyl group may yield a ketone or aldehyde.
- Reduction of the carboxylate groups may yield primary alcohols.
- Substitution of the tert-butyl group may yield various alkyl or aryl derivatives.
- Esterification of the carboxylate groups may yield esters with different alkyl chains.
Applications De Recherche Scientifique
(2S,4S,5S)-1-tert-Butyl 2-methyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,4S,5S)-1-tert-Butyl 2-methyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The compound’s molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4S,5S)-1-tert-Butyl 2-methyl 4-hydroxy-5-ethylpyrrolidine-1,2-dicarboxylate: Similar structure with an ethyl group instead of a methyl group.
(2S,4S,5S)-1-tert-Butyl 2-ethyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate: Similar structure with an ethyl group at a different position.
(2S,4S,5S)-1-tert-Butyl 2-methyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxamide: Similar structure with carboxamide groups instead of carboxylate groups.
Uniqueness
The uniqueness of (2S,4S,5S)-1-tert-Butyl 2-methyl 4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S,5S)-4-hydroxy-5-methylpyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-7-9(14)6-8(10(15)17-5)13(7)11(16)18-12(2,3)4/h7-9,14H,6H2,1-5H3/t7-,8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULURDQJGWVSBE-CIUDSAMLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H](N1C(=O)OC(C)(C)C)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide](/img/structure/B2522896.png)

![1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidin-3-ol](/img/structure/B2522898.png)

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2522900.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2522905.png)


![2-phenoxy-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2522909.png)




![6-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2522916.png)
